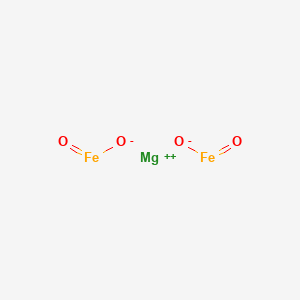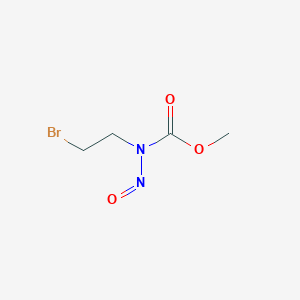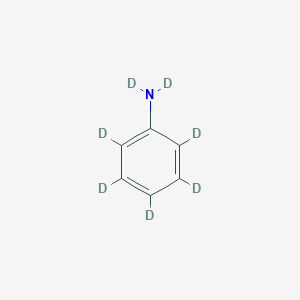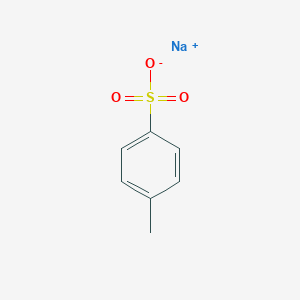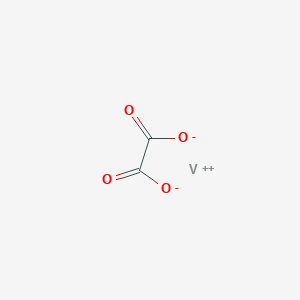
Oxalic acid, vanadium salt
Overview
Description
Oxalic acid, vanadium salt is a compound formed by the combination of oxalate ions (C₂O₄²⁻) and vanadium ions (V). This compound typically appears as orange or red crystals and is known for its solubility in water and certain organic solvents. It is used in various applications, including analytical chemistry, industrial processes, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid, vanadium salt involves dissolving a vanadium-containing compound in water and then adding an oxalic acid solution. The pH of the solution is adjusted to facilitate the formation of the vanadium oxalate complex. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of vanadium pentoxide (V₂O₅) using oxalic acid. This process can be optimized using response surface methodology to achieve nearly 100% reduction efficiency. The reaction parameters, such as the dosage of oxalic acid, reaction temperature, reaction time, and initial pH, are carefully controlled to maximize the yield .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, vanadium salt undergoes various chemical reactions, including:
Reduction: Vanadium (V) can be reduced to vanadium (IV) by oxalate in acidic media.
Oxidation: The compound can be oxidized to form vanadate salts under the influence of strong oxidizing agents.
Common Reagents and Conditions
Reduction: Common reagents include oxalic acid and acidic media.
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
Reduction: The major product is vanadium (IV) oxalate.
Oxidation: The major product is vanadate salts.
Scientific Research Applications
Oxalic acid, vanadium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid, vanadium salt involves electron transfer processes. In reduction reactions, oxalate acts as a reducing agent, transferring electrons to vanadium (V) to form vanadium (IV). This process involves the formation of activated states with specific compositions, and the rate-determining step is the outer sphere electron transfer . The molecular targets and pathways involved include the vanadium ions and the oxalate ions, which interact to facilitate the reduction process .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with the formula C₂H₂O₄, known for its strong reducing properties.
Vanadium pentoxide: An oxidizing agent used in the preparation of vanadium oxalate.
Vanadate salts: Compounds formed by the oxidation of vanadium oxalate.
Uniqueness
Oxalic acid, vanadium salt is unique due to its ability to undergo both reduction and oxidation reactions, making it a versatile compound in chemical research and industrial applications. Its solubility in water and certain organic solvents also adds to its versatility .
Properties
IUPAC Name |
oxalate;vanadium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.V/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWTWVHLJFWEBP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933717 | |
| Record name | Vanadium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14974-48-2 | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic acid, vanadium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



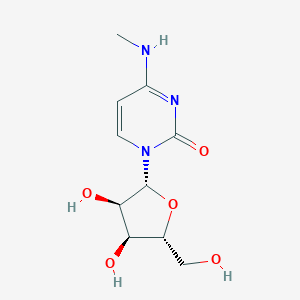
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
